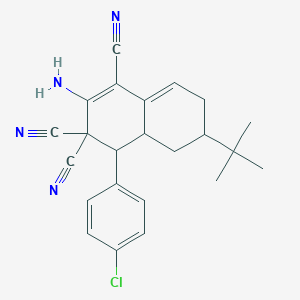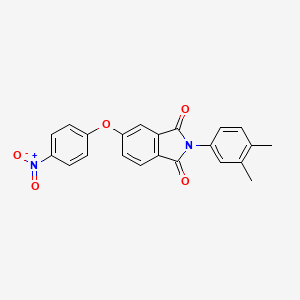![molecular formula C22H17N3O4 B11562413 Ethyl 2'-amino-3'-cyano-2-oxo-6'-phenylspiro[indoline-3,4'-pyran]-5'-carboxylate](/img/structure/B11562413.png)
Ethyl 2'-amino-3'-cyano-2-oxo-6'-phenylspiro[indoline-3,4'-pyran]-5'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2’-amino-3’-cyano-2-oxo-6’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring system, making it a significant molecule in the field of heterocyclic chemistry. The presence of various functional groups such as amino, cyano, and carboxylate adds to its chemical versatility and potential biological activity.
Vorbereitungsmethoden
The synthesis of ethyl 2’-amino-3’-cyano-2-oxo-6’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can be achieved through multi-component reactions involving indole derivatives, cyanoacetates, and other reagents. One common method involves the reaction of 5-nitro-1H-indole-3-carboxaldehyde with ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction proceeds through a series of condensation and cyclization steps to form the spiro compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Ethyl 2’-amino-3’-cyano-2-oxo-6’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and indole moieties, leading to the formation of corresponding oxides.
Reduction: Reduction of the cyano group can yield primary amines, while reduction of the carbonyl group can produce alcohols.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2’-amino-3’-cyano-2-oxo-6’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new anticancer, antimicrobial, and anti-inflammatory agents.
Medicine: Its structural features allow for the exploration of its pharmacological properties, including enzyme inhibition and receptor binding studies.
Wirkmechanismus
The mechanism of action of ethyl 2’-amino-3’-cyano-2-oxo-6’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the cyano and amino groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2’-amino-3’-cyano-2-oxo-6’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can be compared with other spiro compounds and indole derivatives. Similar compounds include:
Spiro[indole-3,4’-pyran] derivatives: These compounds share the spiro structure and exhibit similar chemical reactivity and biological activity.
Indole derivatives: Compounds like 5-nitro-1H-indole-3-carboxaldehyde and its derivatives have comparable structural features and applications.
Cyanoacetate derivatives: These compounds are used in the synthesis of various heterocyclic structures and have similar reactivity patterns.
The uniqueness of ethyl 2’-amino-3’-cyano-2-oxo-6’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate lies in its specific combination of functional groups and the spiro structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C22H17N3O4 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
ethyl 6'-amino-5'-cyano-2-oxo-2'-phenylspiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C22H17N3O4/c1-2-28-20(26)17-18(13-8-4-3-5-9-13)29-19(24)15(12-23)22(17)14-10-6-7-11-16(14)25-21(22)27/h3-11H,2,24H2,1H3,(H,25,27) |
InChI-Schlüssel |
FISINVDFAFZXNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C#N)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B11562331.png)
![N-(2-ethoxyphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11562334.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562336.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
![N'-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562347.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562352.png)
![N-({N'-[(1E)-1-[4-(Dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11562354.png)
![4-nitro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11562355.png)


![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562368.png)
![4-(hexyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11562369.png)
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B11562376.png)
![1-Amino-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B11562377.png)
